Phenyl(dipropyl)phosphane
Overview
Description
Phenyl(dipropyl)phosphane is an organophosphorus compound with the chemical formula C12H19P. It consists of a phenyl group (C6H5) attached to a phosphorus atom, which is also bonded to two propyl groups (C3H7). This compound is a member of the broader class of phosphines, which are characterized by the presence of a phosphorus atom bonded to three organic substituents. Phosphines are widely used in various chemical reactions, particularly in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(dipropyl)phosphane can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with dipropylphosphine chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation.
Hydrophosphination: Another method involves the addition of dipropylphosphine to phenylacetylene in the presence of a catalyst, such as a transition metal complex.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrophosphination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Phenyl(dipropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: this compound can participate in substitution reactions where one of the propyl groups is replaced by another substituent. This can be achieved using alkyl halides under basic conditions.
Coordination: The phosphorus atom in this compound can coordinate with transition metals to form metal-phosphine complexes, which are important in catalysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Substitution: Alkyl halides, bases such as sodium hydride or potassium tert-butoxide.
Coordination: Transition metal salts or complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkyl-substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phenyl(dipropyl)phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal-phosphine complexes, which are crucial in homogeneous catalysis, such as in hydroformylation and hydrogenation reactions.
Biology: Phosphine derivatives, including this compound, are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of phosphine compounds in drug development, particularly as enzyme inhibitors or as part of prodrug strategies.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of phenyl(dipropyl)phosphane in catalytic processes involves its ability to coordinate with transition metals, forming active metal-phosphine complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. In biological systems, phosphine compounds can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Triphenylphosphine (C18H15P): Widely used in catalysis and organic synthesis.
Triethylphosphine (C6H15P): Known for its strong nucleophilicity and use in various chemical reactions.
Diphenylphosphine (C12H11P): Another phosphine with different steric and electronic properties compared to phenyl(dipropyl)phosphane.
Properties
IUPAC Name |
phenyl(dipropyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRKWUXYLYWDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(CCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303475 | |
Record name | phenyl(dipropyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7650-83-1 | |
Record name | NSC158473 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(dipropyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (DIPROPYL)-PHENYLPHOSPHINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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